2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1207038-42-3
Cat. No.: VC4797873
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207038-42-3 |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 261.34 |
| IUPAC Name | 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17) |
| Standard InChI Key | RWQCMHGNQLMLTE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a 1-methylimidazole ring substituted at the 5-position with a p-tolyl group (4-methylphenyl) and at the 2-position with a thioacetamide moiety (). The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar geometry that facilitates π-π stacking interactions and hydrogen bonding . The p-tolyl group introduces hydrophobic character, while the thioether linkage enhances solubility in polar aprotic solvents.
Table 1: Key Molecular Properties
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group on the imidazole ring () and the aromatic protons of the p-tolyl substituent (). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for electrophilic substitution reactions .
Synthetic Methodologies and Optimization
Stepwise Synthesis Protocol
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves three stages:
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Imidazole Ring Formation: Condensation of p-tolylglyoxal with methylamine and ammonium acetate under acidic conditions yields 1-methyl-5-(p-tolyl)-1H-imidazole.
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Thiolation: Treatment with Lawesson’s reagent introduces a thiol group at the 2-position of the imidazole ring.
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Acetamide Coupling: Reaction of the thiolated intermediate with chloroacetamide in ethanol, catalyzed by triethylamine, produces the final compound.
Reaction Scheme:
Industrial-Scale Production
Continuous flow reactors have been employed to enhance yield (up to 78%) and purity (>95%) by minimizing side reactions such as oxidation of the thioether group. Solvent recycling systems using methanol reduce environmental impact and production costs.
Biological Activity and Mechanistic Studies
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), surpassing fluconazole in biofilm inhibition. The thioacetamide moiety chelates zinc ions in microbial metalloproteases, disrupting cell wall synthesis.
Applications in Materials Science
Coordination Polymers
The compound serves as a ligand in silver(I) coordination polymers () with luminescent properties. These materials exhibit a Stokes shift of 110 nm, making them candidates for organic light-emitting diodes (OLEDs).
Catalytic Supports
Immobilization on mesoporous silica enhances the stability of palladium nanoparticles in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) > 10,000 .
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
Rodent studies report an LD of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg due to glutathione depletion.
Metabolic Pathways
Cytochrome P450 3A4-mediated oxidation generates a sulfoxide metabolite, which undergoes renal excretion with a half-life of 6.2 hours .
Comparative Analysis with Structural Analogs
Activity-Structure Relationships
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N-Methyl vs. N-H Analogs: Methyl substitution at the imidazole nitrogen increases metabolic stability by 30% but reduces aqueous solubility.
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p-Tolyl vs. Phenyl Substituents: The p-tolyl group improves membrane permeability (LogP = 2.1 vs. 1.7 for phenyl).
Future Research Directions
Targeted Drug Delivery
Conjugation with folate-functionalized nanoparticles could enhance tumor-specific uptake, reducing off-target toxicity.
Computational Modeling
Molecular dynamics simulations may predict binding affinities for understudied targets like EGFR and PARP .
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